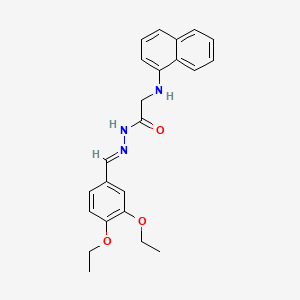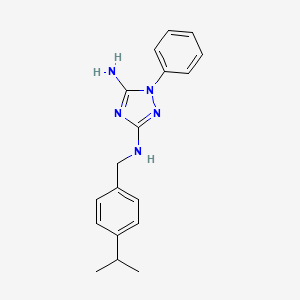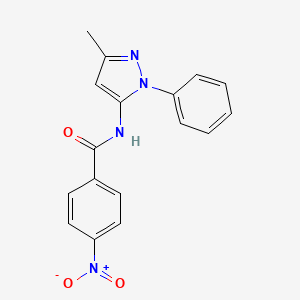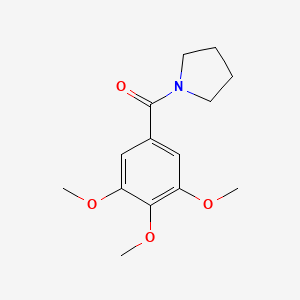
N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide, commonly referred to as DENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DENA is a hydrazone derivative of 2-(1-naphthylamino) acetic acid, which is synthesized through a condensation reaction between 3,4-diethoxybenzaldehyde and 2-(1-naphthylamino) acetic acid hydrazide.
作用机制
The mechanism of action of DENA is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DENA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DENA has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DENA has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, DENA has been found to inhibit the activity of COX-2 and reduce the production of inflammatory mediators.
实验室实验的优点和局限性
DENA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed by various analytical techniques such as NMR spectroscopy and HPLC. DENA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, DENA has some limitations as well. It is relatively insoluble in water, which can limit its use in biological studies. Additionally, DENA has not been extensively studied in vivo, and its toxicity profile is not well-understood.
未来方向
There are several future directions for research on DENA. One potential area of study is the development of DENA-based metal complexes with enhanced catalytic activity. Another area of research is the investigation of the mechanism of action of DENA in cancer cells. Furthermore, the development of novel formulations of DENA with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the evaluation of the toxicity profile of DENA in vivo could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, DENA is a promising chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DENA could lead to the development of novel therapeutic agents with significant potential in the treatment of various diseases.
合成方法
The synthesis of DENA involves a simple condensation reaction between 3,4-diethoxybenzaldehyde and 2-(1-naphthylamino) acetic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.
科学研究应用
DENA has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antioxidant, anticancer, and anti-inflammatory activities. DENA has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry.
属性
IUPAC Name |
N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-28-21-13-12-17(14-22(21)29-4-2)15-25-26-23(27)16-24-20-11-7-9-18-8-5-6-10-19(18)20/h5-15,24H,3-4,16H2,1-2H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIMVCPDPDYQRQ-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)



![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)





![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)